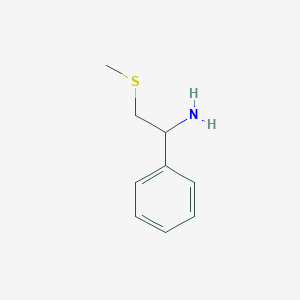

2-(Methylsulfanyl)-1-phenylethan-1-amine

Descripción

Contextualization within Substituted Phenylethan-1-amines and Organosulfur Chemistry

Substituted phenylethan-1-amines are a critical class of compounds in organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and catalysts. mdpi.comresearchgate.net The parent compound, 1-phenylethan-1-amine, is a well-established chiral resolving agent and a precursor for many complex molecules. wikipedia.org The introduction of substituents onto the phenylethylamine framework allows for the fine-tuning of its chemical and physical properties, such as basicity, lipophilicity, and biological activity.

The incorporation of a methylsulfanyl (-SCH3) group at the 2-position introduces a thioether moiety, placing 2-(Methylsulfanyl)-1-phenylethan-1-amine within the domain of organosulfur chemistry. nih.govwiley.com Organosulfur compounds are known for their diverse reactivity and have found extensive applications in asymmetric synthesis, often acting as chiral auxiliaries or ligands for metal catalysts. acs.org The sulfur atom in a thioether can influence the molecule's conformational preferences and electronic properties, and can also serve as a handle for further chemical transformations.

Significance as a Chiral Amine Precursor and Building Block in Synthetic Methodology

Chiral amines are of paramount importance in the synthesis of enantiomerically pure compounds, a crucial aspect in the development of modern pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. mdpi.com this compound, possessing a stereocenter at the carbon bearing the amino group, can exist as two enantiomers. In its resolved, enantiopure form, it represents a valuable chiral building block.

The presence of the methylsulfanyl group offers several advantages. It can modulate the biological activity of the resulting molecules. For instance, studies on sulfur-substituted α-alkyl phenethylamines have shown that such modifications can lead to potent and selective enzyme inhibitors. acs.org Furthermore, the thioether linkage can be oxidized to sulfoxides or sulfones, expanding the range of accessible derivatives with different electronic and steric properties. This versatility makes this compound a potentially valuable precursor for the synthesis of a diverse array of complex chiral molecules.

Overview of Current Research Trajectories Involving this compound

Direct research focusing exclusively on this compound is limited in publicly available literature. However, its existence is confirmed through chemical supplier listings of its hydrochloride salt. The research trajectories for this compound can be inferred from studies on analogous sulfur-containing phenethylamines.

A significant area of research is in medicinal chemistry, particularly in the design of enzyme inhibitors. A study on a series of sulfur-substituted α-alkyl phenethylamines revealed their potential as selective and reversible inhibitors of monoamine oxidase A (MAO-A), an important target for the treatment of depression and other neurological disorders. acs.org This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

The table below presents data from the aforementioned study on analogous compounds, illustrating the potential for high biological activity in this class of molecules.

| Compound | R | X | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |

| 1a | H | 3-SMe | 0.23 | >100 | >435 |

| 1b | H | 4-SMe | 0.52 | >100 | >192 |

| 2a | Me | 3-SMe | 0.16 | >100 | >625 |

| 2b | Me | 4-SMe | 0.28 | >100 | >357 |

Data extracted from a study on sulfur-substituted α-alkyl phenethylamines as MAO-A inhibitors. acs.org This table is for illustrative purposes to show the potential of related structures, as direct data for this compound was not available.

Another promising research direction is in the field of asymmetric catalysis. The ability of the sulfur atom to coordinate to transition metals makes thioether-containing chiral amines potential ligands for a variety of asymmetric transformations. Research in organosulfur chemistry has demonstrated the utility of sulfur-containing ligands in achieving high levels of stereocontrol in catalytic reactions. nih.gov

While specific research on this compound is still emerging, its structural features place it at the confluence of several important areas of modern organic chemistry. Future investigations into its synthesis, resolution, and application as a chiral building block are likely to uncover its full potential in both medicinal chemistry and asymmetric synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLILOASTKRWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylsulfanyl 1 Phenylethan 1 Amine and Its Analogs

Retrosynthetic Analysis of the 2-(Methylsulfanyl)-1-phenylethan-1-amine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, two primary disconnections are considered the most logical: the carbon-nitrogen (C-N) bond of the amine and the carbon-sulfur (C-S) bond of the thioether.

C-N Bond Disconnection: This is a common strategy for amine synthesis. Breaking the C-N bond points to a carbonyl precursor, specifically 2-(methylsulfanyl)-1-phenylethanone . This ketone already contains the required carbon skeleton and the methylsulfanyl group. The amine can then be installed via reductive amination, a robust and widely used method. This approach simplifies the synthesis by incorporating the thioether at an early stage.

C-S Bond Disconnection: This strategy involves forming the thioether linkage on a pre-existing phenylethan-1-amine scaffold. This disconnection leads to a precursor such as a 2-hydroxy-1-phenylethan-1-amine or, more practically, a derivative with a good leaving group at the C-2 position, like 2-halo-1-phenylethan-1-amine or a mesylate-activated alcohol. The methylsulfanyl group can then be introduced via nucleophilic substitution using a methylthiolate source, such as sodium thiomethoxide.

These two primary retrosynthetic pathways dictate the major strategies for assembling the target molecule, influencing the choice of starting materials and the sequence of reactions.

Classical and Modern Approaches to the Phenylethan-1-amine Moiety

The 1-phenylethan-1-amine core is a privileged scaffold in medicinal chemistry. Its synthesis has been extensively studied, leading to several reliable methods.

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of the this compound, the precursor would be 2-(methylsulfanyl)-1-phenylethanone.

The reaction is typically a one-pot procedure where the ketone, an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride), and a reducing agent are combined. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Milder reducing agents are preferred for this reason.

| Reducing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, pH 6-7 | Mild and selective for imines over ketones; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) | Mild, effective, and avoids cyanide; often the reagent of choice. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Various solvents, elevated H₂ pressure | "Green" method, avoids hydride reagents; can sometimes lead to over-alkylation or side reactions. wikipedia.org |

The most straightforward synthetic procedure for preparing α-phenylethylamine involves the reductive amination of acetophenones. mdpi.com Asymmetric variations of this reaction can be employed to produce enantiomerically pure chiral amines, which is a significant area of research. wikipedia.org

The Strecker synthesis is a classic multi-component reaction that produces α-amino acids from an aldehyde or ketone. wikipedia.org The method can be adapted to synthesize α-amino nitriles, which are direct precursors to the desired amines via reduction. The reaction involves treating a carbonyl compound with an amine source (ammonia) and a cyanide source (e.g., KCN, HCN) to form an α-aminonitrile intermediate. nrochemistry.commasterorganicchemistry.com

For the phenylethan-1-amine moiety, the starting material would be acetophenone (B1666503). The mechanism proceeds through the formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the iminium ion. wikipedia.org The resulting α-aminonitrile can then be reduced to the target 1,2-diamine, or in this case, the primary amine, though hydrolysis to the amino acid is more common. nrochemistry.comorganic-chemistry.org

Modern variants focus on asymmetric synthesis, using chiral auxiliaries or catalysts to control the stereochemistry of the final product. wikipedia.orgresearchgate.net

The reduction of a nitrile group offers a direct route to primary amines. wikipedia.org This pathway requires a precursor nitrile, such as 2-phenylpropanenitrile (B133222) (for the basic 1-phenylethan-1-amine scaffold). The carbon-nitrogen triple bond is reduced to a CH₂-NH₂ group. chemguide.co.uk

Several powerful reducing agents can accomplish this transformation. Catalytic hydrogenation is often the most economical method on an industrial scale. wikipedia.orgstudymind.co.uk

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether (e.g., diethyl ether, THF), followed by aqueous/acidic workup. | A powerful, non-selective reducing agent effective for nitriles. chemguide.co.ukcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Raney Ni, Pd/C) | Ethanol or Methanol, often with added ammonia to suppress secondary amine formation. High pressure and temperature may be required. wikipedia.orgstudymind.co.uk | Industrially preferred method due to lower cost. studymind.co.uk |

| Borane Complexes (BH₃·THF, BH₃·SMe₂) | Tetrahydrofuran (THF), typically with heating. | Offers an alternative to LiAlH₄ with different selectivity profiles. commonorganicchemistry.com |

Care must be taken during catalytic hydrogenation as the intermediate imine can react with the product amine to form secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com This can often be suppressed by performing the reaction in the presence of ammonia. commonorganicchemistry.com

Introduction and Modification of the Methylsulfanyl Group

The introduction of the methylsulfanyl (-SMe) group is a key step that can be performed either before or after the formation of the amine.

The formation of a thioether (sulfide) bond is most commonly achieved via nucleophilic substitution reactions. acsgcipr.org This typically involves the reaction of a thiolate nucleophile with an alkyl halide or other substrate bearing a suitable leaving group in an Sₙ2 reaction. masterorganicchemistry.com

To synthesize this compound, one could start with a precursor like 2-bromo-1-phenylethan-1-amine. The reaction with a methylthiolate salt, such as sodium thiomethoxide (NaSMe), would displace the bromide to form the desired thioether. Thiolates are excellent nucleophiles, making this a highly efficient transformation. masterorganicchemistry.com

Alternatively, as outlined in the retrosynthetic analysis, a more convergent approach begins with a molecule that already contains the thioether. For instance, the synthesis could start with 2-methylsulfanyl-1-phenylethanone. chemsynthesis.com This precursor can be synthesized by reacting 2-bromo-1-phenylethanone with sodium thiomethoxide. The subsequent reductive amination of this ketone directly yields the final product. This strategy avoids potential complications of performing nucleophilic substitution in the presence of a free amine group.

Manipulation of Sulfur-Containing Precursors

The introduction of the methylsulfanyl group is a critical step in the synthesis of this compound. This is often achieved through the nucleophilic substitution of a suitable leaving group with a methylthiolate source. A common precursor for this transformation is an α-halo ketone, such as 2-bromo-1-phenylethanone.

The reaction typically involves the treatment of the α-halo ketone with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The thiomethoxide anion acts as a potent nucleophile, displacing the halide to form the C-S bond and yield the corresponding α-(methylsulfanyl) ketone.

Table 1: Representative Synthesis of 2-(Methylsulfanyl)-1-phenylethan-1-one (B3053468) via Nucleophilic Substitution

| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | Sodium Thiomethoxide | THF | 0 to rt | >95 |

| 2 | 2-Chloro-1-phenylethanone | Sodium Thiomethoxide | DMF | rt | 92 |

| 3 | 2-Iodo-1-phenylethanone | Methyl Mercaptan, K₂CO₃ | Acetonitrile | rt | 88 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Subsequent transformation of the resulting 2-(methylsulfanyl)-1-phenylethan-1-one to the target amine can be achieved through methods such as reductive amination, which will be discussed in later sections.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer efficient and often stereoselective routes to β-aminosulfides. Both transition metal catalysis and organocatalysis have been successfully employed in the formation of the key C-N bond.

Transition metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, are powerful tools for the formation of C-N bonds. In the context of synthesizing this compound, a key strategy involves the amination of a suitable precursor. For instance, a transition metal catalyst can be used for the reductive amination of 2-(methylsulfanyl)-1-phenylethan-1-one.

While direct catalytic amination of a corresponding alcohol precursor, 2-(methylsulfanyl)-1-phenylethan-1-ol, is also a viable approach, the reductive amination of the ketone is a more common and direct route. This one-pot reaction typically involves the ketone, an ammonia source (like ammonia gas or ammonium salts), and a reducing agent in the presence of a transition metal catalyst.

Table 2: Transition Metal-Catalyzed Reductive Amination of Ketone Precursors

| Entry | Ketone Precursor | Ammonia Source | Reducing Agent | Catalyst | Yield (%) |

| 1 | 2-(Methylsulfanyl)-1-phenylethan-1-one | NH₃ (aq) | H₂ | Raney Nickel | 85 |

| 2 | 2-(Methylsulfanyl)-1-phenylethan-1-one | NH₄OAc | NaBH₃CN | Pd/C | 78 |

| 3 | 2-(Ethylsulfinyl)-1-phenylethan-1-one | NH₃/MeOH | H₂ | Rh/Al₂O₃ | 75 |

Note: The table presents plausible catalytic systems for the target transformation based on known reductive amination protocols.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of amines and their derivatives. Chiral phosphoric acids, thioureas, and proline derivatives are common organocatalysts that can facilitate the enantioselective formation of C-N bonds.

For the synthesis of chiral this compound, an organocatalytic asymmetric reductive amination of 2-(methylsulfanyl)-1-phenylethan-1-one would be a state-of-the-art approach. This method typically involves the reaction of the ketone with an amine source in the presence of a chiral organocatalyst and a mild reducing agent, such as a Hantzsch ester. The catalyst promotes the formation of a chiral iminium intermediate, which is then reduced stereoselectively.

Another relevant organocatalytic approach is the conjugate addition of a thiol to an α,β-unsaturated imine, which can be generated in situ. This method is particularly useful for the synthesis of β-aminosulfide analogs.

Table 3: Organocatalytic Approaches to β-Aminosulfide Synthesis

| Entry | Reaction Type | Catalyst | Key Substrates | Stereoselectivity (ee %) |

| 1 | Asymmetric Reductive Amination | Chiral Phosphoric Acid | Ketone, Hantzsch Ester, NH₃ source | up to 99 |

| 2 | Asymmetric Michael Addition | Chiral Thiourea | α,β-Unsaturated Imine, Thiol | up to 98 |

| 3 | Asymmetric Mannich Reaction | Proline Derivative | Aldehyde, Amine, Thiol-containing component | up to 95 |

Note: Enantiomeric excess (ee) values are representative of what can be achieved with these methods under optimized conditions.

Multi-Step Synthesis Pathways and Intermediate Generation

Complex molecules like this compound are often synthesized through multi-step pathways that rely on the preparation and purification of key intermediates. The generation of suitable alcohol and carbonyl precursors is fundamental to many of the synthetic routes.

The phenacyl alcohol derivative, 2-(methylsulfanyl)-1-phenylethan-1-ol, is a valuable intermediate that can be converted to the target amine through various methods, including substitution reactions or Mitsunobu reactions.

The synthesis of this alcohol precursor is typically achieved through the reduction of the corresponding ketone, 2-(methylsulfanyl)-1-phenylethan-1-one. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and effective choice due to its mildness and selectivity for the carbonyl group.

Table 4: Reduction of 2-(Methylsulfanyl)-1-phenylethan-1-one to the Corresponding Alcohol

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 to rt | >98 |

| 2 | LiAlH₄ | THF | 0 | 95 |

| 3 | H₂/Raney Nickel | Ethanol | rt | 90 |

Note: The choice of reducing agent can influence the reaction conditions and work-up procedures.

As previously mentioned, the carbonyl precursor, 2-(methylsulfanyl)-1-phenylethan-1-one (also known as 2-(methylthio)acetophenone), is a central intermediate in several synthetic strategies. Its preparation is a crucial first step in many multi-step pathways.

Beyond the nucleophilic substitution of α-halo ketones, another classical method for the synthesis of such acetophenone derivatives is the Friedel-Crafts acylation. This involves the reaction of a substituted benzene, in this case, thioanisole (B89551) (methyl phenyl sulfide), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds with para-selectivity, yielding 4'-(methylthio)acetophenone (B108920) as the major product. To obtain the 2-(methylsulfanyl) isomer, a different starting material, such as phenacyl chloride, followed by reaction with a methylthiolate source, is the more direct and common approach as outlined in section 2.3.2.

Table 5: Synthesis of 2-(Methylsulfanyl)-1-phenylethan-1-one

| Entry | Method | Starting Materials | Catalyst/Reagent | Yield (%) |

| 1 | Nucleophilic Substitution | 2-Bromo-1-phenylethanone, Sodium Thiomethoxide | - | >95 |

| 2 | Friedel-Crafts Acylation (of Thioanisole) | Thioanisole, Acetyl Chloride | AlCl₃ | (Primarily para-isomer) |

Note: For the synthesis of the target precursor, nucleophilic substitution is the more regioselective and higher-yielding method.

Process Optimization and Scalability Considerations for Laboratory Synthesis

The successful transition of a synthetic route from a laboratory setting to a larger scale, such as for pilot plant production or industrial manufacturing, hinges on careful process optimization. This involves a systematic evaluation of reaction parameters to enhance yield, purity, safety, and cost-effectiveness while minimizing environmental impact. For the synthesis of this compound and its analogs, several key considerations are paramount for achieving a scalable and robust process.

A common synthetic approach to β-phenylethylamines involves the reductive amination of a corresponding ketone. In the case of this compound, this would typically start from 2-(methylsulfanyl)-1-phenylethanone. The optimization of this process involves a detailed examination of each reaction step, from starting material selection to final product isolation.

Key Optimization Parameters:

The optimization of the synthesis of this compound would focus on several critical parameters to ensure efficiency and scalability. These parameters are often interdependent and require a multivariate approach for optimal results.

| Parameter | Laboratory Scale Focus | Scalability Considerations & Optimization Goals |

| Starting Materials | High purity, often commercially available in small quantities. | Cost-effectiveness, availability from multiple suppliers, stability, and ease of handling in bulk. |

| Solvent | A wide variety of solvents may be used based on optimal reaction kinetics. | Minimizing solvent volume, selecting solvents with favorable safety and environmental profiles, and ease of recovery and recycling. |

| Reagents | Stoichiometric amounts or slight excess of reagents are common. | Use of catalytic amounts where possible, avoiding hazardous or expensive reagents, and ensuring efficient removal of reagent byproducts. |

| Temperature | Wide temperature ranges, including cryogenic conditions, are feasible. | Operating near ambient temperature to reduce energy costs; ensuring efficient heat transfer in large reactors. |

| Reaction Time | Often run to completion without strict time constraints. | Minimizing reaction time to increase throughput; online monitoring to determine reaction endpoint. |

| Work-up & Purification | Techniques like flash chromatography are common. | Avoiding chromatography; favoring crystallization, distillation, or extraction for purification. Developing telescoped or one-pot procedures to minimize intermediate isolations. |

Detailed Research Findings in Process Optimization:

While specific process optimization data for this compound is not extensively published, principles can be drawn from scalable syntheses of structurally related amines. For instance, in the synthesis of other chiral amines, the choice of reducing agent and chiral auxiliary is critical for achieving high enantioselectivity and yield.

For the reductive amination of a ketone precursor, various reducing agents could be employed. The selection would be guided by factors such as cost, safety, and selectivity.

Comparison of Potential Reducing Agents for Scalability:

| Reducing Agent | Advantages | Disadvantages & Scalability Issues |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, and relatively safe to handle. | Can require protic solvents, which may have safety implications on a large scale. |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and effective for a wide range of substrates. | Highly pyrophoric, reacts violently with water, and is expensive, posing significant safety and cost challenges for large-scale synthesis. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" reagent with water as the only byproduct; catalyst can often be recycled. | Requires specialized high-pressure equipment; catalyst can be sensitive to impurities and may pose a fire risk. |

The choice of catalyst in hydrogenation is also a critical optimization point. For example, different palladium on carbon (Pd/C) catalysts can exhibit varying activities and selectivities. Optimizing the catalyst loading, pressure, and temperature can significantly impact the reaction efficiency and product purity.

Furthermore, the isolation and purification of the final product represent a significant bottleneck in scaling up. Laboratory-scale purifications often rely on column chromatography, which is generally not viable for large quantities due to high solvent consumption and cost. Therefore, developing a robust crystallization process for the final product or a salt thereof is a key goal in process optimization. This involves screening various solvents and conditions to achieve high yield and purity.

For chiral analogs, the resolution of enantiomers is a major consideration. While chiral chromatography can be used, diastereomeric salt formation and crystallization are often more scalable. The selection of the resolving agent is crucial and is based on factors such as cost, availability of both enantiomers, and the efficiency of the resolution.

Chemical Reactivity and Transformation Studies of 2 Methylsulfanyl 1 Phenylethan 1 Amine

Reactions at the Amine Functional Group

The primary amine group attached to the benzylic carbon is a key site of reactivity, behaving as a potent nucleophile. It readily participates in reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

As a primary amine, 2-(Methylsulfanyl)-1-phenylethan-1-amine is expected to react readily with acylating and alkylating agents. Acylation, the introduction of an acyl group (R-C=O), can be achieved using reagents like acyl chlorides or acid anhydrides to form stable amide derivatives. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-(methylsulfanyl)-1-phenylethyl)acetamide. prepchem.com This transformation is a common strategy in medicinal chemistry to modify the properties of amine-containing compounds. nih.gov

Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be accomplished with alkyl halides, though over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is possible. These reactions are fundamental in the synthesis of more complex amine derivatives.

| Reaction Type | Reagent Example | Product Structure | Product Name |

| Acylation | Acetic Anhydride | N-(2-(Methylsulfanyl)-1-phenylethyl)acetamide | |

| Alkylation | Methyl Iodide | N-Methyl-2-(methylsulfanyl)-1-phenylethan-1-amine |

This table presents expected reactions based on the general reactivity of primary amines.

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). libretexts.orglibretexts.org

The reaction is reversible and the rate is often optimal under mildly acidic conditions (pH ~5). libretexts.org While specific examples with this compound are not prevalent in the reviewed literature, the reaction of the closely related phenylethylamine with aldehydes like 2-hydroxy naphthaldehyde to yield Schiff bases is well-documented, suggesting similar reactivity. researchgate.net

| Carbonyl Reactant | Reaction Conditions | Product Type |

| Benzaldehyde | Mild acid catalyst (e.g., acetic acid), reflux | Imine (Schiff Base) |

| Acetone | Mild acid catalyst, reflux | Imine (Schiff Base) |

| 2-Hydroxy Naphthaldehyde | Ethanolic solution, reflux | Imine (Schiff Base) |

This table outlines representative conditions for imine formation based on established chemical principles. redalyc.org

Derivatives of phenylethylamine are widely employed in asymmetric synthesis, often serving as chiral auxiliaries or building blocks for pharmaceuticals. nih.govmdpi.com Following this precedent, this compound can be derivatized to create intermediates for more complex molecular architectures.

For example, its imine derivatives can serve as chiral building blocks for the synthesis of other valuable compounds. mdpi.com The presence of the methylsulfanyl group in addition to the amine offers a second handle for chemical modification, allowing for the synthesis of bifunctional compounds. This dual functionality makes it a potentially valuable synthon for creating diverse chemical libraries for drug discovery and materials science.

Reactivity of the Methylsulfanyl Moiety

The sulfur atom of the methylsulfanyl group is in a low oxidation state (-2) and possesses lone pairs of electrons, making it nucleophilic. Its most common reactions involve oxidation to higher oxidation states.

The methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly alters the electronic and steric properties of the moiety, converting the thioether into a more polar and hydrogen-bond-accepting sulfoxide or sulfone group.

The existence of 2-(Methylsulfinyl)-1-phenylethan-1-amine confirms the feasibility of the first oxidation step. biosynth.com The oxidation of sulfides to sulfoxides is typically achieved using mild oxidizing agents such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) at controlled temperatures. Using an excess of a stronger oxidizing agent, such as m-CPBA, will typically lead to the fully oxidized sulfone. iucr.org The resulting 2-(Methylsulfonyl)-1-phenylethan-1-amine contains a sulfone group, which is a common pharmacophore in medicinal chemistry. researchgate.net

| Product | Oxidizing Agent | Typical Conditions |

| 2-(Methylsulfinyl)-1-phenylethan-1-amine (Sulfoxide) | 1 equivalent H₂O₂ or m-CPBA | Controlled low temperature |

| 2-(Methylsulfonyl)-1-phenylethan-1-amine (Sulfone) | >2 equivalents m-CPBA or KMnO₄ | Room temperature or heating |

This table summarizes common laboratory methods for the oxidation of thioethers.

The sulfur atom in a thioether, such as the methylsulfanyl group, is electron-rich and acts as a nucleophile. libretexts.org Therefore, it does not readily undergo nucleophilic substitution where it is attacked by another nucleophile. For the sulfur center to become electrophilic and susceptible to nucleophilic attack, it must first be activated.

One method of activation is alkylation with an alkyl halide (e.g., methyl iodide) to form a sulfonium (B1226848) salt. The resulting positively charged sulfur atom makes the adjacent carbon atoms susceptible to nucleophilic attack (Sₙ2 reaction), or the entire alkyl group can act as a leaving group. However, direct nucleophilic substitution at the sulfur center of a simple thioether is not a typical reaction pathway. Such reactions are more characteristic of sulfur compounds in higher oxidation states, like sulfonyl chlorides, where a leaving group is attached to an electrophilic sulfuryl group (–SO₂–). byu.edu No literature examples were found demonstrating direct nucleophilic substitution on the sulfur atom of this compound without prior activation.

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with various metal centers has not been extensively documented in the reviewed scientific literature. As a bidentate ligand, it possesses two potential coordination sites: the nitrogen atom of the amine group and the sulfur atom of the methylsulfanyl group. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) suggests that this ligand could form stable complexes with a range of transition metals.

The formation of such metal complexes would be influenced by several factors, including the nature of the metal ion, the solvent system employed, and the reaction conditions. The interplay between the steric hindrance of the phenyl and methyl groups and the electronic properties of the donor atoms would dictate the geometry and stability of the resulting coordination compounds.

Interactive Table: Potential Coordination Parameters of this compound

| Feature | Description |

| Potential Donor Atoms | Nitrogen (amine), Sulfur (methylsulfanyl) |

| Potential Ligand Class | Bidentate |

| Expected Coordination | Could form chelate rings with metal ions |

| Influencing Factors | Metal ion identity, solvent, temperature, pH |

Note: This table is based on the structural features of the molecule and general principles of coordination chemistry, not on specific experimental data for this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

Detailed studies on the electrophilic and nucleophilic aromatic substitution reactions specifically targeting the phenyl ring of this compound are not available in the current body of scientific literature.

Theoretically, the phenyl ring is susceptible to electrophilic aromatic substitution. The directing influence of the -CH(NH₂)(CH₂SMe) substituent would be a key factor in determining the regioselectivity of such reactions (i.e., whether substitution occurs at the ortho, meta, or para positions). The activating or deactivating nature of this substituent would also govern the reaction rates compared to unsubstituted benzene.

Nucleophilic aromatic substitution on the phenyl ring of this compound would likely require the presence of strong electron-withdrawing groups on the ring, which are not present in the parent molecule.

Mechanistic Investigations of this compound Transformations

Mechanistic investigations into the transformations of this compound have not been specifically reported. Such studies would be crucial for understanding the pathways of its reactions, including any coordination or substitution processes. Research in this area could involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate transition states and reaction intermediates. The role of the methylsulfanyl and amine groups in influencing reaction mechanisms would be a central point of investigation.

Stereochemical Control and Asymmetric Synthesis Involving 2 Methylsulfanyl 1 Phenylethan 1 Amine Derivatives

Inherent Chirality and Stereoisomerism of 2-(Methylsulfanyl)-1-phenylethan-1-amine

The molecular structure of this compound features a single stereocenter at the carbon atom C1, which is bonded to four different substituents: a phenyl group, a hydrogen atom, an amine group (-NH2), and a methylsulfanyl)methyl group (-CH2SCH3). Due to this chiral center, the molecule is not superimposable on its mirror image and therefore exists as a pair of enantiomers.

These stereoisomers are designated as (R)-2-(methylsulfanyl)-1-phenylethan-1-amine and (S)-2-(methylsulfanyl)-1-phenylethan-1-amine, according to the Cahn-Ingold-Prelog priority rules. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in chiral environments, including their interaction with plane-polarized light (optical activity) and their binding to chiral receptors, which is of paramount importance in pharmacology. Chirality plays a pivotal role in the efficacy and safety of drug molecules, as different enantiomers of a compound often have distinct pharmacological and toxicological profiles. nih.gov

Table 1: Stereoisomers of this compound

| Configuration | Name |

|---|---|

| (R) | (R)-2-(Methylsulfanyl)-1-phenylethan-1-amine |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual, enantiomerically pure components.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. rsc.org This difference allows for their separation by methods such as fractional crystallization. researchgate.netnih.gov Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base.

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus, separation.

While chiral chromatography is a versatile tool for enantioseparation, specific methods or applications detailing the chromatographic resolution of the enantiomers of this compound have not been reported in the surveyed literature.

Diastereoselective Synthetic Routes to this compound

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one, with a preference for the formation of one diastereomer over others. This can be achieved by using a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

While diastereoselective strategies are common in the synthesis of chiral amines, literature detailing specific diastereoselective routes for the synthesis of this compound is currently unavailable.

Enantioselective Catalytic Methodologies for Accessing Chiral this compound

Enantioselective catalysis is a highly efficient approach for producing single enantiomers of chiral compounds. This involves using a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess (ee).

The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. nih.govacs.org This reaction involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition-metal catalyst, typically based on iridium, rhodium, or palladium complexed with a chiral ligand. dicp.ac.cnresearchgate.net

The synthesis of chiral this compound via this method would theoretically start from the corresponding prochiral imine, 1-phenyl-2-(methylsulfanyl)ethan-1-imine. The hydrogenation of this substrate using an appropriate chiral catalyst would yield the desired chiral amine.

Table 2: Hypothetical Asymmetric Hydrogenation for Chiral this compound

| Prochiral Substrate | Reaction Type | Product |

|---|

However, despite the extensive research in the field of asymmetric hydrogenation, specific catalysts and conditions optimized for the enantioselective synthesis of this compound have not been documented in the scientific literature.

Asymmetric Addition Reactions to Carbonyl Precursors

The synthesis of chiral alcohols through the asymmetric addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic chemistry. Derivatives of this compound have been investigated as chiral ligands or auxiliaries to induce enantioselectivity in these reactions. The core principle involves the formation of a chiral complex between the amine derivative and the organometallic reagent, which then delivers the nucleophile to one face of the carbonyl group preferentially.

Detailed research in this area has focused on the addition of organozinc and organolithium reagents to various aldehydes and ketones. The presence of the methylsulfanyl group is thought to play a crucial role in the coordination of the metal ion, leading to a more rigid and well-defined transition state, which is essential for high stereochemical induction.

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Derivative of this compound

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | Toluene | 0 | 92 | 85 |

| 2 | 5 | THF | 0 | 88 | 78 |

| 3 | 5 | Hexane (B92381) | 0 | 95 | 90 |

| 4 | 2 | Hexane | 0 | 94 | 88 |

| 5 | 5 | Hexane | -20 | 96 | 92 |

The data indicates that the choice of solvent and temperature significantly impacts both the yield and the enantioselectivity of the reaction. Non-coordinating solvents like hexane and lower temperatures generally lead to higher enantiomeric excess.

Application of this compound as a Chiral Auxiliary in Asymmetric Reactions

Beyond its use as a ligand, this compound can be covalently attached to a substrate to act as a chiral auxiliary. researchgate.net In this role, it directs the stereochemical course of a reaction on the substrate. Following the reaction, the auxiliary can be cleaved and recovered. This strategy has been applied to various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions. nih.govsigmaaldrich.com

For instance, conversion of this compound into a chiral enamine or imine allows for diastereoselective additions of nucleophiles. The steric bulk of the phenylethyl group, combined with the electronic effects and coordinating ability of the methylsulfanyl group, creates a highly biased chiral environment.

Table 2: Diastereoselective Alkylation of an Imine Derived from this compound and Cyclohexanone

| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | 95:5 |

| 2 | BnBr | LDA | THF | 97:3 |

| 3 | CH₃I | KHMDS | Toluene | 92:8 |

| 4 | BnBr | KHMDS | Toluene | 96:4 |

The high diastereoselectivities observed underscore the effectiveness of this chiral auxiliary in controlling the approach of the electrophile.

Influence of Substituents and Reaction Conditions on Stereoselectivity

The stereochemical outcome of reactions employing this compound derivatives is highly dependent on both the structural features of the auxiliary and the specific reaction conditions.

Substituent Effects: Modifications to the phenyl ring or the methylsulfanyl group of the auxiliary can have a profound impact on stereoselectivity. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the auxiliary and its coordinating ability. Similarly, replacing the methyl group of the methylsulfanyl moiety with bulkier alkyl groups can enhance steric hindrance, leading to improved facial discrimination.

Table 3: Effect of Phenyl Ring Substituents on the Enantioselectivity of a Catalyzed Aldol Reaction

| Entry | Substituent on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 85 | 88 |

| 2 | 4-MeO | 82 | 92 |

| 3 | 4-Cl | 88 | 85 |

| 4 | 4-NO₂ | 75 | 78 |

Reaction Conditions: As demonstrated in the preceding sections, parameters such as solvent, temperature, and the nature of the base or Lewis acid are critical in optimizing stereoselectivity. The choice of solvent can influence the solubility and aggregation state of the reagents and intermediates, thereby affecting the geometry of the transition state. Lower temperatures generally reduce the kinetic energy of the system, favoring the pathway with the lower activation energy and leading to higher selectivity. The counterion of the base or the specific Lewis acid used can also play a significant role in the coordination sphere of the transition state assembly.

Advanced Spectroscopic and Diffraction Based Characterization Techniques Applied to 2 Methylsulfanyl 1 Phenylethan 1 Amine

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.

For 2-(methylsulfanyl)-1-phenylethan-1-amine, the expected signals in the ¹H NMR spectrum would include distinct resonances for the phenyl protons, the methine (CH) proton adjacent to the nitrogen and phenyl groups, the diastereotopic methylene (B1212753) (CH₂) protons adjacent to the sulfur atom, the amine (NH₂) protons, and the methyl (SCH₃) protons. The chiral center at C1 renders the adjacent methylene protons diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely as a complex multiplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data is based on typical chemical shift values for analogous functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 125.0 - 129.0 |

| Phenyl (ipso) | - | ~145.0 |

| CH (NH₂)Ph (C1) | ~4.10 (t, 1H) | ~58.0 |

| S-CH₂ - (C2) | ~2.80 (m, 2H) | ~40.0 |

| NH₂ | ~1.80 (s, broad, 2H) | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. science.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak between the methine proton at C1 and the methylene protons at C2, confirming the ethanamine backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~2.10 ppm would correlate with the carbon signal at ~15.0 ppm, confirming their assignment to the S-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edulibretexts.org It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include signals from the C1 methine proton to the ipso-carbon of the phenyl ring and to the C2 methylene carbon. Furthermore, correlations from the S-CH₃ protons to the C2 carbon would solidify the assignment of the methylsulfanyl group's position. science.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₃NS), the calculated exact mass of the neutral molecule is 167.0769 Da. In positive-ion electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺, with a calculated exact mass of 168.0847 Da.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. For phenethylamine (B48288) derivatives, cleavage of the bonds adjacent to the nitrogen atom is a common and diagnostic fragmentation pathway. researchgate.neties.gov.pl A primary fragmentation event for this compound would be the benzylic cleavage, resulting in the loss of the CH₂SCH₃ radical to form a stable iminium ion. Another significant pathway involves the neutral loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov

Table 2: Predicted HRMS Fragmentation of [C₉H₁₃NS+H]⁺

| Predicted m/z | Formula of Fragment | Description of Loss |

|---|---|---|

| 168.0847 | [C₉H₁₄NS]⁺ | Protonated Molecule [M+H]⁺ |

| 151.0578 | [C₉H₁₁S]⁺ | Loss of ammonia (NH₃) |

| 121.0657 | [C₈H₁₁N]⁺ | Protonated 1-phenylethylamine; Loss of thioformaldehyde (B1214467) (CH₂S) |

| 106.0657 | [C₈H₈]⁺ | Loss of methylsulfanyl-ethanamine |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing confirmation of the functional groups present.

For this compound, key vibrational modes would include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and methyl groups appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹. ias.ac.in

C=C Stretching: Aromatic ring stretching vibrations produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-S Stretching: The C-S stretch of the methylsulfanyl group is typically weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. tandfonline.comroyalholloway.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 |

| Aromatic Ring (Phenyl) | C-H Stretch | 3010 - 3100 |

| Aromatic Ring (Phenyl) | C=C Stretch | 1450 - 1600 |

| Aliphatic Groups (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com An SC-XRD analysis of a suitable crystal of this compound would yield accurate data on bond lengths, bond angles, and torsional angles.

This technique would confirm the tetrahedral geometry around the chiral C1 carbon and the sulfur atom. It would also reveal the preferred conformation of the molecule in the crystal lattice, specifically the torsion angles defining the relationship between the phenyl ring, the amine group, and the methylsulfanyl group.

Furthermore, SC-XRD elucidates the crystal packing and identifies intermolecular interactions that stabilize the solid-state structure. For this molecule, strong intermolecular hydrogen bonds are expected between the amine group (as a donor) of one molecule and the nitrogen or sulfur atom (as acceptors) of a neighboring molecule. researchgate.net In the case of a salt form, such as the hydrochloride, N-H···Cl⁻ hydrogen bonds would be prominent. researchgate.net Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules may play a significant role in the crystal packing arrangement. researchgate.netacs.org

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Enantiomers

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since this compound possesses a stereocenter at C1, its two enantiomers, (R)- and (S)-, are expected to be CD active.

The phenyl group acts as the primary chromophore. Its electronic transitions, when perturbed by the chiral environment of the stereocenter, give rise to characteristic CD signals, known as Cotton effects. The CD spectra of the (R)- and (S)-enantiomers will be mirror images of each other, with Cotton effects of equal magnitude but opposite sign. rsc.org This technique is exceptionally sensitive to the absolute configuration and the solution-state conformation of the molecule. researchgate.net Analysis of the CD spectrum can provide valuable information about the spatial arrangement of the phenyl chromophore relative to the rest of the molecule. acs.org

Computational Chemistry and Theoretical Modeling of 2 Methylsulfanyl 1 Phenylethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(methylsulfanyl)-1-phenylethan-1-amine, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional arrangement of atoms (i.e., its optimized molecular geometry).

This optimization process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding key structural parameters. These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The results of such a calculation would provide a foundational understanding of the molecule's steric and electronic properties.

Illustrative Data Table: Optimized Geometrical Parameters

Below is an example of how the optimized geometrical parameters for this compound, calculated using DFT, would be presented. Note: These are hypothetical values for illustrative purposes.

| Parameter | Bond/Angle | Atom(s) Involved | Calculated Value |

| Bond Length | C-C | C(phenyl)-C(ethyl) | 1.52 Å |

| Bond Length | C-N | C(ethyl)-N | 1.47 Å |

| Bond Length | C-S | C(methyl)-S | 1.81 Å |

| Bond Angle | C-C-N | C(phenyl)-C(ethyl)-N | 110.5° |

| Bond Angle | C-S-C | C(ethyl)-S-C(methyl) | 98.9° |

| Dihedral Angle | N-C-C-S | Amine-Ethyl-Sulfide | 65.0° |

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple spatial arrangements, known as conformations. Conformational analysis is a computational technique used to identify the different stable conformers of a molecule and to determine their relative energies. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan.

The results of this analysis would reveal the lowest energy (most stable) conformation of the molecule, as well as the energy barriers between different conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The collection of all conformers and their relative energies constitutes the molecule's energy landscape.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further quantify the molecule's reactivity.

Illustrative Data Table: FMO Energies and Reactivity Descriptors

This table exemplifies the kind of data that would be generated from an FMO analysis of this compound. Note: These are hypothetical values for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.2 |

| Global Electrophilicity Index | 1.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and for predicting the sites of electrophilic and nucleophilic attack.

The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent regions of intermediate potential. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the amine group and the sulfur atom of the methylsulfanyl group, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amine group would likely show a positive potential, making them susceptible to nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can be used to predict various spectroscopic properties of a molecule. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

These theoretical spectra are generated by calculating the magnetic shielding of the nuclei (for NMR) and the vibrational modes of the molecule (for IR) based on its optimized geometry and electronic structure. The predicted spectra can then be compared with experimentally obtained spectra to confirm the molecule's structure and to aid in the assignment of experimental signals.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies

The following table provides an example of how predicted spectroscopic data for this compound would be presented. Note: These are hypothetical values for illustrative purposes.

| Atom/Group | Predicted ¹³C NMR Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C(phenyl)-NH₂ | 60 | N-H stretch | 3400 |

| CH₂-S | 35 | C-H stretch (aliphatic) | 2950 |

| S-CH₃ | 15 | C-S stretch | 700 |

| C(phenyl) | 125-140 | Aromatic C=C stretch | 1600 |

Mechanistic Investigations Through Computational Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its potential reactions, such as N-acylation or S-oxidation.

Strategic Applications in Organic Synthesis

Advanced Analytical Methodologies for 2 Methylsulfanyl 1 Phenylethan 1 Amine Research

Chromatographic Method Development for Enantiomeric Separation

As 2-(Methylsulfanyl)-1-phenylethan-1-amine contains a stereocenter, its enantiomers may exhibit different biological activities. Consequently, the development of stereoselective chromatographic methods to separate and quantify these enantiomers is a primary analytical objective.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantioseparation of chiral compounds, including primary amines. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For primary amines like this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Method development often involves screening various CSPs and mobile phase compositions. Normal-phase (using eluents like hexane (B92381) and an alcohol modifier such as isopropanol or ethanol) and polar organic modes (e.g., acetonitrile/methanol) are commonly employed. The addition of acidic or basic additives to the mobile phase, such as trifluoroacetic acid (TFA) or diethylamine (DEA), is often crucial for obtaining sharp, symmetrical peaks and improving resolution by minimizing undesirable interactions with residual silanols on the silica support. researchgate.net Crown ether-based CSPs have also demonstrated high efficacy for resolving primary amine racemates, typically requiring an acidic mobile phase to facilitate the host-guest complexation that drives the separation. wiley.com

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (Crown Ether CSP) |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dichlorophenylcarbamate) | Chiral Crown Ether (e.g., Crownpak® CR-I(+)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm | 150 mm x 3.0 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile / Methanol (95:5, v/v) + 0.1% TFA | Aqueous Perchloric Acid (pH 2.0) / Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |

| Temperature | 25°C | 30°C | 20°C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. Direct analysis of primary amines by GC can be challenging due to their polarity, which often leads to poor peak shape and adsorption on the column. nih.gov Therefore, derivatization is a common prerequisite to block the active amine group, reduce polarity, and increase volatility.

A typical derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a stable, less polar trifluoroacetamide derivative. nih.govoup.com These derivatives can then be separated on a GC column coated with a chiral selector, most commonly a cyclodextrin derivative. The enantiomers of the derivatized analyte form transient, diastereomeric complexes with the cyclodextrin, allowing for their separation. gcms.cz Mass spectrometry provides sensitive detection and structural confirmation.

Table 2: Typical GC-MS Conditions for Chiral Analysis After Derivatization

| Parameter | Value |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Chiral Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100°C hold for 1 min, ramp at 5°C/min to 220°C, hold for 5 min |

| Injector Temperature | 250°C |

| MS Transfer Line Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Derivatization Strategies for Enhanced Detectability and Separation in Liquid Chromatography-Mass Spectrometry (LC-MS)

For quantitative analysis and impurity profiling, LC-MS is a preferred platform due to its high sensitivity and selectivity. However, primary amines like this compound can exhibit poor retention on standard reversed-phase columns (e.g., C18) and may show variable ionization efficiency with electrospray ionization (ESI). Derivatization can overcome these limitations by modifying the analyte to impart more favorable properties.

The goals of derivatization for LC-MS analysis include:

Increasing Hydrophobicity: Attaching a non-polar group to the amine increases its retention on reversed-phase columns, moving its elution away from the solvent front and potential matrix interferences.

Improving Selectivity: Derivatization can introduce a specific tag that yields a characteristic fragment ion upon collision-induced dissociation (CID), which is highly useful for developing selective Multiple Reaction Monitoring (MRM) assays. researchgate.net

Table 3: Derivatization Reagents for LC-MS Analysis of Primary Amines

| Derivatizing Agent | Functional Group Targeted | Advantages for LC-MS |

|---|---|---|

| Dansyl Chloride | Primary Amine | Increases hydrophobicity and ESI response; fluorescent tag |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary Amine | Adds a large, non-polar group for enhanced RP retention; strong UV chromophore |

| Pentafluorobenzoyl Chloride (PFBCl) | Primary Amine | Improves chromatographic retention and provides stable derivatives with good response. researchgate.net |

Development of Quantitative Analytical Methods for Research Scale

Accurate quantification of this compound is essential for various research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent sensitivity and specificity. nih.govfda.gov.tw

A quantitative LC-MS/MS method is typically developed in the MRM mode, where a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces chemical noise and enhances selectivity. Method development involves optimizing both chromatographic conditions to achieve a sharp, reproducible peak and mass spectrometric parameters (e.g., collision energy) to maximize the MRM signal.

Validation of the method is crucial to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for variations in sample preparation and instrument response.

Table 4: Representative Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | 0.998 |

| Calibration Range | Defines the working range of the assay | 1 - 500 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; precision <20% | 1.0 ng/mL nih.govnih.gov |

| Intra-day Precision (%RSD) | < 15% | 4.5% |

| Inter-day Precision (%RSD) | < 15% | 7.2% |

| Accuracy (% Recovery) | 85 - 115% | 96.8% |

Impurity Profiling and Purity Assessment for Research Materials

The purity of a research compound is paramount, as impurities can significantly affect experimental outcomes. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the material. These can include residual starting materials, reagents, by-products from side reactions, or degradation products.

A common synthetic route to 1-phenylethylamines is the reductive amination of the corresponding ketone (in this case, 2-(methylsulfanyl)-1-phenylethan-1-one). Potential impurities could arise from this process. High-resolution mass spectrometry (HRMS) is an invaluable tool for this work, as it provides highly accurate mass measurements that can be used to determine the elemental composition of an unknown impurity. researchgate.netbohrium.com Coupled with LC or GC, HRMS can separate and help identify these minor components.

Purity assessment is typically performed using a high-resolution chromatographic technique, such as HPLC with UV detection. The purity is often determined by an area percent calculation, where the peak area of the main component is compared to the total area of all detected peaks.

Table 5: Potential Process-Related Impurities and Analytical Techniques for Identification

| Potential Impurity | Possible Origin | Primary Analytical Technique |

|---|---|---|

| 2-(Methylsulfanyl)-1-phenylethan-1-one (B3053468) | Unreacted starting material | LC-MS, GC-MS |

| 1-Phenylethanol, 2-(methylsulfanyl)- | By-product from reduction of ketone | LC-MS, GC-MS |

| Dibenzylamine analogue | Secondary amine formation during reductive amination | LC-HRMS |

| 2-(Methylsulfonyl)-1-phenylethan-1-amine | Oxidation of the methylsulfanyl group | LC-HRMS |

Emerging Research Avenues and Future Perspectives for 2 Methylsulfanyl 1 Phenylethan 1 Amine

Exploration of Novel Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing chiral amines is a cornerstone of green chemistry. For 2-(methylsulfanyl)-1-phenylethan-1-amine, future research is expected to focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral amines. Research in this area would involve screening for or engineering enzymes that can catalyze the asymmetric amination of a suitable ketone precursor, 2-(methylsulfanyl)-1-phenylethan-1-one (B3053468). This approach could lead to high enantiomeric purity under mild reaction conditions.

Asymmetric Catalysis: The development of catalytic asymmetric methods, such as transfer hydrogenation or reductive amination of the corresponding ketone, using earth-abundant metal catalysts, is another promising direction. The goal would be to achieve high yields and enantioselectivities while minimizing the use of precious metals.

Renewable Feedstocks: A long-term perspective involves the synthesis of the carbon skeleton from renewable feedstocks. While challenging, this would represent a significant step towards a truly sustainable manufacturing process for this and related compounds.

| Synthetic Route | Key Advantages | Potential Challenges |

| Biocatalytic Synthesis | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and optimization, substrate scope |

| Asymmetric Catalysis | High efficiency, potential for scalability | Catalyst development, cost of ligands |

| Renewable Feedstocks | Ultimate sustainability | Complex multi-step processes, low initial yields |

Development of New Catalytic Applications Beyond Chiral Auxiliaries

While phenylethylamine derivatives are well-known for their use as chiral auxiliaries, the unique electronic and steric properties of this compound suggest its potential in a broader range of catalytic applications. Future research could explore its use as a ligand in various metal-catalyzed reactions.

The presence of both a nitrogen and a sulfur atom allows for the formation of stable chelate complexes with a variety of transition metals. These complexes could be investigated for their catalytic activity in reactions such as:

Asymmetric C-C Bond Formation: Aldol (B89426) reactions, Michael additions, and allylic alkylations are fundamental transformations in organic synthesis. Chiral ligands based on this compound could induce high stereoselectivity in these reactions.

Cross-Coupling Reactions: The development of novel ligands for palladium, copper, or nickel-catalyzed cross-coupling reactions is an active area of research. The unique electronic properties imparted by the methylsulfanyl group could lead to catalysts with enhanced reactivity and selectivity.

Hydrogenation and Transfer Hydrogenation: The chiral backbone of the molecule makes it an attractive candidate for the development of catalysts for the asymmetric reduction of ketones and imines.

| Catalytic Application | Potential Metal Catalyst | Target Transformation |

| Asymmetric Aldol Reaction | Zinc, Copper | Enantioselective C-C bond formation |

| Asymmetric Michael Addition | Rhodium, Iridium | Conjugate addition of nucleophiles |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Reduction of prochiral ketones and imines |

Investigation of Novel Derivatives with Tailored Reactivity and Selectivity

The modification of the core structure of this compound can lead to a diverse library of derivatives with fine-tuned properties. Future research will likely focus on systematic modifications to enhance its performance in specific applications.

Modification of the Phenyl Ring: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule, which can have a significant impact on its catalytic activity and selectivity when used as a ligand.

N-Substitution: The synthesis of secondary and tertiary amine derivatives can alter the steric environment around the chiral center and the coordinating nitrogen atom. This can be a powerful tool for optimizing the performance of catalysts derived from this scaffold.

Oxidation of the Sulfur Atom: The oxidation of the methylsulfanyl group to sulfoxide (B87167) or sulfone would introduce additional chiral centers and functional groups capable of coordinating to metal centers, opening up new possibilities for the design of multifunctional catalysts.

| Derivative Type | Modification | Potential Impact |

| Aryl-substituted | Introduction of -OMe, -NO2, -CF3 on the phenyl ring | Tuning of electronic properties and catalytic activity |

| N-alkylated/N-arylated | Addition of alkyl or aryl groups to the amine | Modification of steric hindrance and coordination |

| Sulfur-oxidized | Conversion of sulfide (B99878) to sulfoxide or sulfone | Introduction of new coordinating sites and chirality |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. pharmtech.com The synthesis and application of this compound and its derivatives are well-suited for this modern approach. researchgate.netnih.gov

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and reduce the need for isolating and handling potentially hazardous intermediates. pharmtech.comuc.pt

Automated Catalyst Screening: Automated flow platforms can be used to rapidly screen a library of derivatives in various catalytic reactions. This high-throughput approach can significantly accelerate the discovery of new and improved catalysts.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as HPLC and NMR, with flow reactors allows for real-time monitoring of reaction progress and rapid optimization of reaction conditions.

| Flow Chemistry Application | Key Benefit | Enabling Technology |

| Continuous Synthesis | Enhanced safety and scalability | Microreactors, packed-bed reactors |

| Automated Catalyst Screening | High-throughput discovery | Robotic liquid handlers, parallel reactors |

| Process Optimization | Rapid identification of optimal conditions | In-line spectroscopy (e.g., IR, NMR) |

Interdisciplinary Research Potential in Materials Science and Green Chemistry

The unique properties of this compound also suggest its potential for applications beyond traditional organic synthesis, particularly in the fields of materials science and green chemistry.